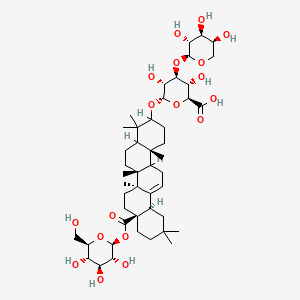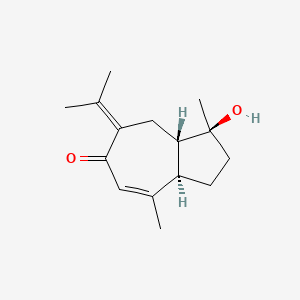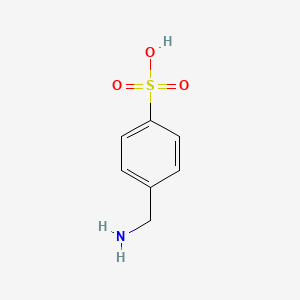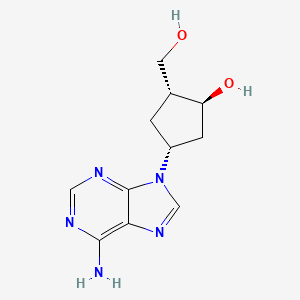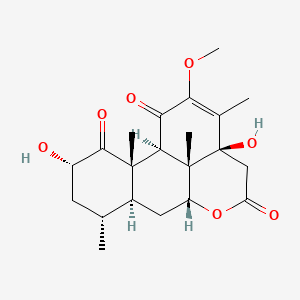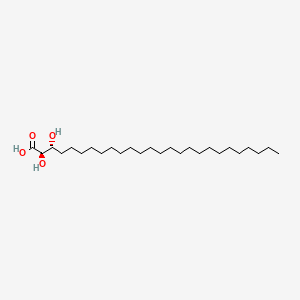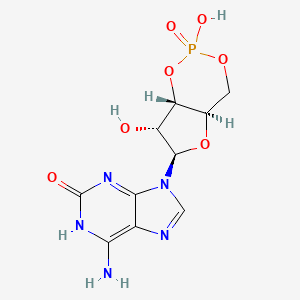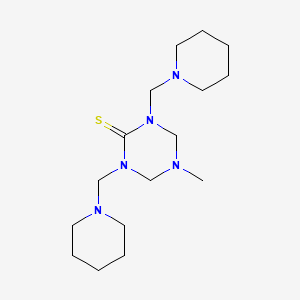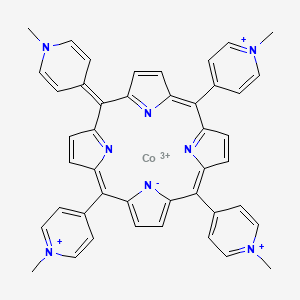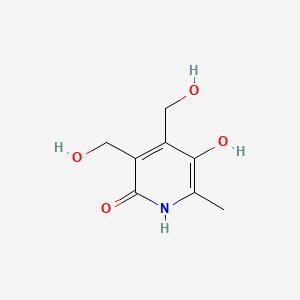
2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl-
Übersicht
Beschreibung
2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl- is a derivative of pyridoxine, commonly known as vitamin B6. This compound is characterized by its pyridinone core structure, which is substituted with hydroxyl and hydroxymethyl groups, as well as a methyl group at specific positions. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and application.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl- typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-6-methylpyridine with red phosphorus and powdered potassium hydroxide in dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then cooled, diluted with water, and extracted with chloroform to isolate the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form dihydropyridinone derivatives.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the hydroxymethyl groups.
Major Products: The major products formed from these reactions include oxidized carbonyl derivatives, reduced dihydropyridinone compounds, and substituted derivatives with various functional groups .
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Pyridoxine (Vitamin B6): Shares a similar pyridine core structure but lacks the hydroxymethyl and methyl substitutions.
Isonicotinoyl Hydrazones: Derivatives of pyridoxine with hydrazone functional groups, used for their antimicrobial properties.
Tris(6-methylpyridin-2-yl)phosphine Oxide: Contains a similar pyridine structure with different substituents and is used in coordination chemistry
Uniqueness: 2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-4-7(12)5(2-10)6(3-11)8(13)9-4/h10-12H,2-3H2,1H3,(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHSCVIVUKOXDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=O)N1)CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90998240 | |
| Record name | 3,4-Bis(hydroxymethyl)-6-methylpyridine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90998240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76963-36-5 | |
| Record name | 6-Hydroxypyridoxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076963365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Bis(hydroxymethyl)-6-methylpyridine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90998240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Hydroxypyridoxine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4TN7D7H9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1207098.png)
